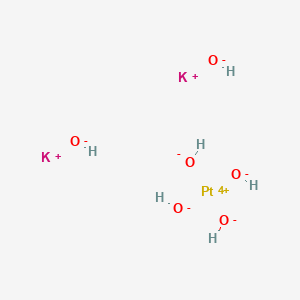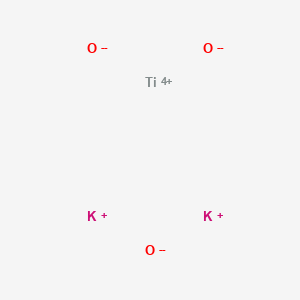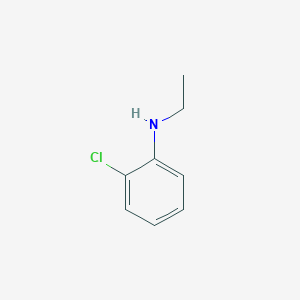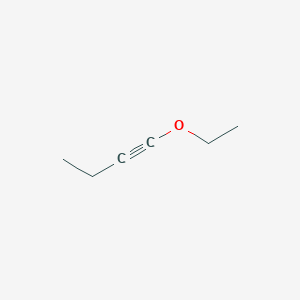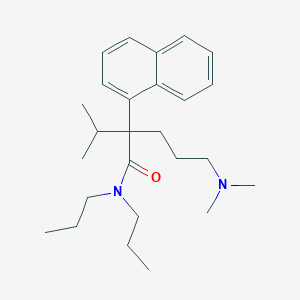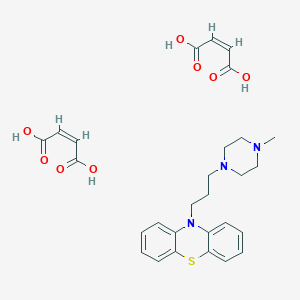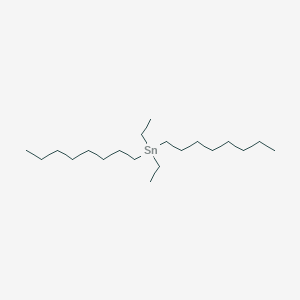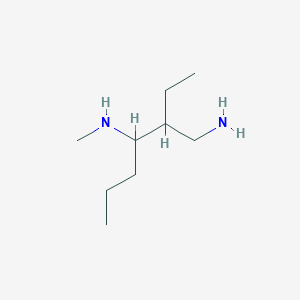
2-Ethyl-3-(N-methylamino)hexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-(N-methylamino)hexylamine, also known as EMAH, is a synthetic compound that belongs to the class of amines. It is a colorless liquid with a strong odor and is used in scientific research for its potential applications in various fields.
Mécanisme D'action
2-Ethyl-3-(N-methylamino)hexylamine is a lipophilic compound that can easily cross cell membranes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Effets Biochimiques Et Physiologiques
2-Ethyl-3-(N-methylamino)hexylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure pathways in the brain. 2-Ethyl-3-(N-methylamino)hexylamine has also been shown to have anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-3-(N-methylamino)hexylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is readily available. 2-Ethyl-3-(N-methylamino)hexylamine is also stable and has a long shelf life. However, 2-Ethyl-3-(N-methylamino)hexylamine has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it is toxic at high concentrations.
Orientations Futures
For the study of 2-Ethyl-3-(N-methylamino)hexylamine include the development of 2-Ethyl-3-(N-methylamino)hexylamine as a drug delivery agent, the study of its effects on the immune system, and the study of its effects on the nervous system.
Méthodes De Synthèse
2-Ethyl-3-(N-methylamino)hexylamine can be synthesized by reacting 2-ethylhexanoyl chloride with N-methyl-1,6-diaminohexane in the presence of a base such as sodium hydroxide. The reaction yields 2-Ethyl-3-(N-methylamino)hexylamine as a colorless liquid with a strong odor.
Applications De Recherche Scientifique
2-Ethyl-3-(N-methylamino)hexylamine has been used in scientific research for its potential applications in various fields. It has been studied for its potential use as a surfactant, corrosion inhibitor, and as a reagent in organic synthesis. 2-Ethyl-3-(N-methylamino)hexylamine has also been studied for its potential use as a drug delivery agent due to its ability to cross cell membranes.
Propriétés
Numéro CAS |
14339-28-7 |
|---|---|
Nom du produit |
2-Ethyl-3-(N-methylamino)hexylamine |
Formule moléculaire |
C9H22N2 |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2-ethyl-3-N-methylhexane-1,3-diamine |
InChI |
InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3 |
Clé InChI |
AZWUCUNMNBIVQG-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CN)NC |
SMILES canonique |
CCCC(C(CC)CN)NC |
Autres numéros CAS |
14339-28-7 |
Synonymes |
2-Ethyl-3-(N-methylamino)hexylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



